

# physical and chemical properties of "(-)-Sparteine"

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## Compound of Interest

Compound Name: (-)-Sparteine

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## (-)-Sparteine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(-)-Sparteine**, a naturally occurring tetracyclic quinolizidine alkaloid, has garnered significant attention in the scientific community for its unique stereochemistry and diverse applications.<sup>[1]</sup><sup>[2]</sup> Extracted from various plants of the *Lupinus* genus, it is widely recognized as a chiral ligand in asymmetric synthesis and possesses notable pharmacological properties.<sup>[1]</sup><sup>[3]</sup> This technical guide provides an in-depth overview of the physical and chemical properties of **(-)-Sparteine**, detailed experimental protocols for its application, and a summary of its biological significance.

### Physical and Chemical Properties

**(-)-Sparteine** is a viscous, oily liquid at room temperature, characterized by its basic nature.<sup>[4]</sup><sup>[5]</sup> Its physicochemical properties are crucial for its application in various chemical transformations and for understanding its pharmacokinetic profile.

### General Properties

Property	Value	Reference
Molecular Formula	C <sub>15</sub> H <sub>26</sub> N <sub>2</sub>	[5]
Molecular Weight	234.38 g/mol	[5]
Appearance	Viscous, oily liquid	[4][5]
CAS Number	90-39-1	[5]

## Tabulated Physical and Chemical Data

Property	Value	Conditions	Reference
Melting Point	30.5 °C	[6]	
Boiling Point	137-138 °C	1 mmHg	[7]
173 °C	8 mmHg	[5]	
Density	1.02 g/mL	25 °C	[7]
Refractive Index	n <sub>20</sub> /D 1.528	20 °C	[7]
Optical Rotation	[α] <sub>D</sub> <sup>21</sup> -16.4°	c = 10 in absolute alcohol	[5]
pKa <sub>1</sub>	2.24	20 °C	[5]
pKa <sub>2</sub>	9.46	20 °C	[5]
Solubility in Water	3.04 g/L	25 °C	[4]
Solubility in Organic Solvents	Freely soluble in alcohol, chloroform, and ether.	[5]	

## Spectral Data

The <sup>1</sup>H NMR spectrum of **(-)-Sparteine** provides characteristic signals corresponding to its unique tetracyclic structure. While specific chemical shifts can vary slightly depending on the solvent and experimental conditions, representative data is available in the literature.[8][9]

The  $^{13}\text{C}$  NMR spectrum is instrumental in confirming the carbon framework of **(-)-Sparteine**. Studies have detailed the chemical shifts for each of the 15 carbon atoms in the molecule.<sup>[9]</sup><sup>[10]</sup><sup>[11]</sup>

Mass spectrometry data confirms the molecular weight of **(-)-Sparteine**. The protonated molecule  $[\text{M}+\text{H}]^+$  is typically observed at  $m/z$  235.<sup>[6]</sup><sup>[12]</sup><sup>[13]</sup>

## Experimental Protocols

### General Protocol for Determination of Physical Properties

**Melting Point:** The melting point of **(-)-Sparteine** can be determined using a standard melting point apparatus. A small, purified sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the solid melts to a liquid is recorded.

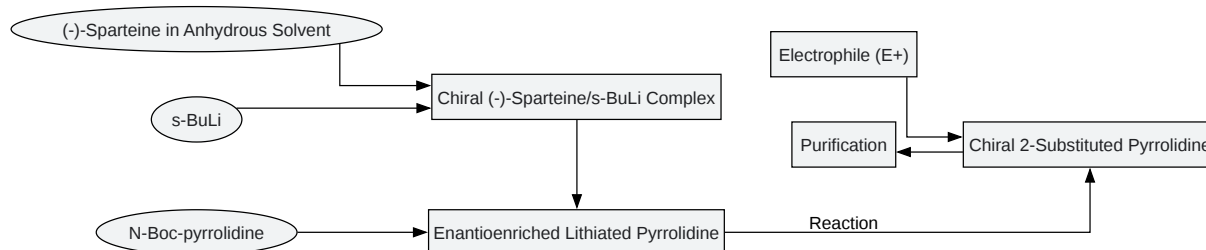
**Boiling Point:** The boiling point at reduced pressure is determined by vacuum distillation. The sample is heated in a distillation apparatus under a specific vacuum, and the temperature at which the liquid boils and condenses is recorded.

**Solubility:** To determine the solubility in a given solvent, an excess amount of **(-)-Sparteine** is added to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The saturated solution is then filtered, and the concentration of **(-)-Sparteine** in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.<sup>[5]</sup>

### Asymmetric Synthesis Protocols

**(-)-Sparteine** is a cornerstone chiral ligand, particularly in reactions involving organolithium reagents.<sup>[1]</sup> Its rigid  $\text{C}_2$ -symmetric structure creates a chiral environment that enables high stereoselectivity.<sup>[1]</sup>

One of the most prominent applications of **(-)-Sparteine** is in the enantioselective deprotonation of N-Boc-pyrrolidine, followed by trapping with an electrophile.



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**Figure 1:** Experimental workflow for the synthesis of chiral pyrrolidines.

#### Methodology:

- A solution of **(-)-Sparteine** (1.2 equivalents) in an anhydrous ether solvent (e.g., diethyl ether or MTBE) is cooled to -78 °C under an inert atmosphere (e.g., argon).[1]
- sec-Butyllithium (s-BuLi) (1.2 equivalents) is added dropwise, and the mixture is stirred for 15 minutes to form the chiral base complex.[1]
- N-Boc-pyrrolidine (1.0 equivalent) is then added, and the reaction is stirred at -78 °C for a specified time to achieve enantioselective deprotonation.
- An electrophile is added to quench the lithiated intermediate.
- The reaction is warmed to room temperature and quenched with a saturated aqueous solution of ammonium chloride.
- The organic layer is separated, and the aqueous layer is extracted with an organic solvent.
- The combined organic layers are dried, concentrated, and the resulting crude product is purified by column chromatography to yield the enantioenriched 2-substituted pyrrolidine.

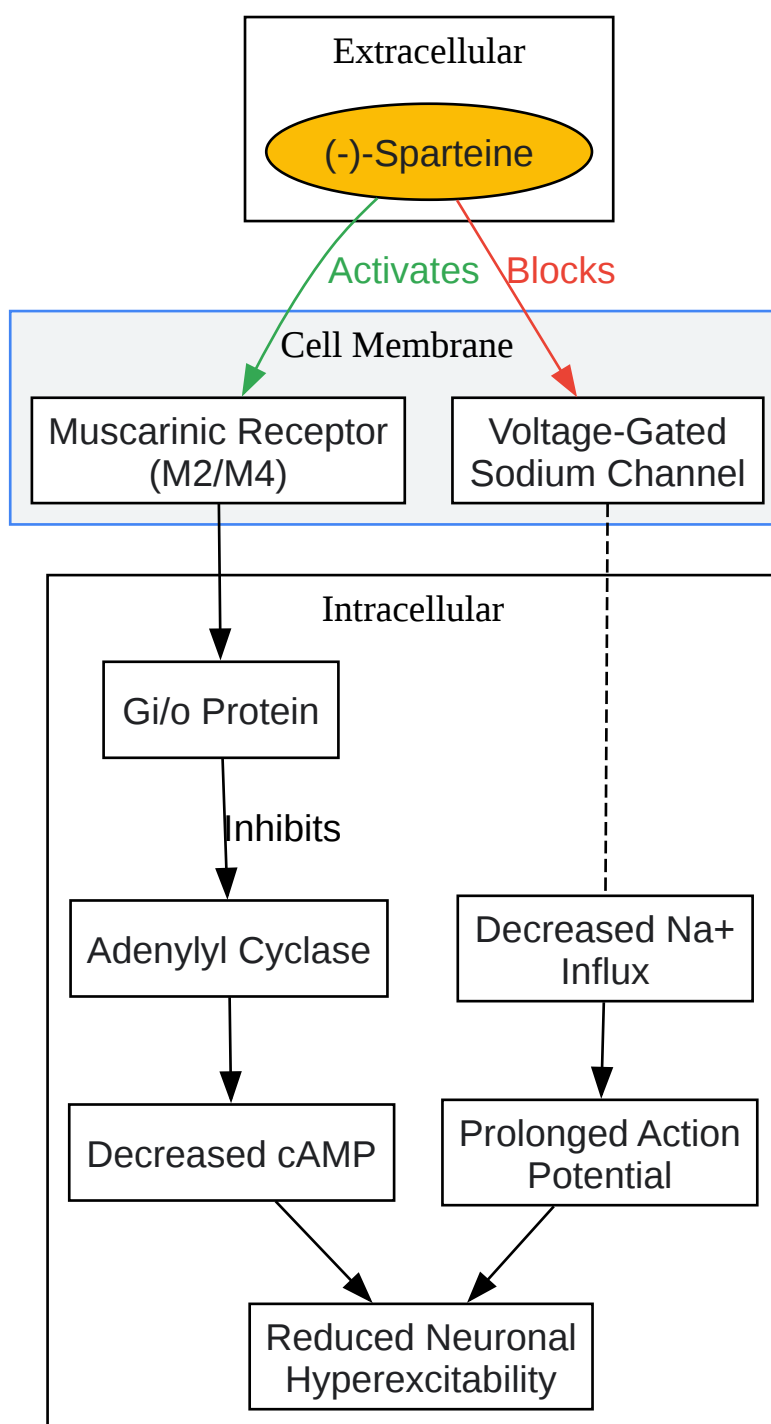
**(-)-Sparteine**, in conjunction with a palladium catalyst, can be used for the aerobic oxidative kinetic resolution of racemic secondary alcohols. This process selectively oxidizes one enantiomer, leaving the other enantiomer of the alcohol enriched.

Methodology:

- A mixture of the racemic secondary alcohol, **(-)-Sparteine**, and a palladium catalyst (e.g.,  $\text{Pd}(\text{OAc})_2$ ) is prepared in a suitable solvent.
- The reaction is stirred under an atmosphere of air or oxygen.
- The progress of the reaction is monitored by techniques such as TLC or GC to determine the optimal reaction time for achieving high enantiomeric excess of the unreacted alcohol.
- Upon completion, the reaction mixture is worked up to separate the oxidized ketone from the unreacted, enantioenriched alcohol.
- The enantioenriched alcohol is purified by column chromatography.

## Biological Activity and Signaling Pathways

**(-)-Sparteine** exhibits a range of pharmacological effects, most notably as a class 1a antiarrhythmic agent and an anticonvulsant.<sup>[3][14]</sup> Its mechanism of action primarily involves the blockade of voltage-gated sodium channels.<sup>[14]</sup> Additionally, it has been shown to interact with muscarinic acetylcholine receptors (mAChRs), specifically the M2 and M4 subtypes, which may contribute to its anticonvulsant properties.<sup>[3]</sup>



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**Figure 2:** Simplified signaling pathway of **(-)-Sparteine**'s action.

The diagram illustrates the dual mechanism of **(-)-Sparteine**. By blocking voltage-gated sodium channels, it reduces the influx of sodium ions, thereby prolonging the action potential and

reducing cellular excitability.[14] This action is the basis for its antiarrhythmic effects. Concurrently, its activation of M2/M4 muscarinic receptors can lead to the inhibition of adenylyl cyclase via Gi/o proteins, resulting in decreased cyclic AMP (cAMP) levels and contributing to a reduction in neuronal hyperexcitability, which is relevant to its anticonvulsant activity.[3]

## Conclusion

**(-)-Sparteine** is a versatile and valuable molecule for both synthetic chemists and pharmacologists. Its well-defined physical and chemical properties, coupled with its potent and selective biological activities, make it a subject of ongoing research and development. This guide provides a foundational understanding of **(-)-Sparteine**, offering detailed data and protocols to aid researchers in their exploration of this fascinating alkaloid.

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## References

- 1. benchchem.com [benchchem.com]
- 2. jcsdirectory.com [jcsdirectory.com]
- 3. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sparteine [drugfuture.com]
- 6. Sparteine | C<sub>15</sub>H<sub>26</sub>N<sub>2</sub> | CID 644020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. hmdb.ca [hmdb.ca]
- 8. (-)-SPARTEINE(90-39-1) <sup>1</sup>H NMR spectrum [chemicalbook.com]
- 9. NMR Spectra of Sparteine N1-oxide and α-Isosparteine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Application of <sup>13</sup>C n.m.r. spectroscopy to study the biosynthesis of the quinolizidine alkaloids lupinine and sparteine - Journal of the Chemical Society, Perkin Transactions 1

(RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Mass Spectrometry of Bis-Quinolizidine Alkaloids: FAB-MS of Oxo-Substituted Sparteines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. C2-Modified Sparteine Derivatives Are a New Class of Potentially Long-Acting Sodium Channel Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of "(-)-Sparteine"]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7772259#physical-and-chemical-properties-of-sparteine]

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